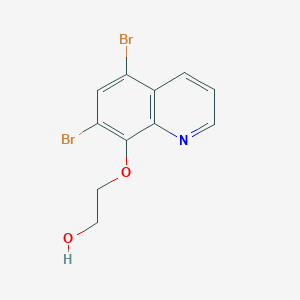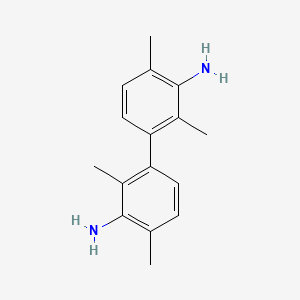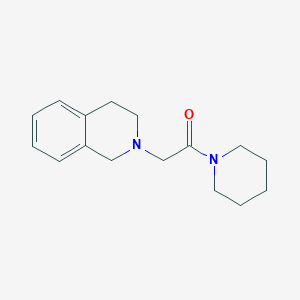![molecular formula C12H11ClN2O4S2 B7464526 N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide, also known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. It has been widely used as an antibacterial agent in both human and veterinary medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleic acids, which are necessary for bacterial growth and reproduction. By inhibiting this enzyme, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee prevents the synthesis of folic acid, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria, leading to cell death. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been found to affect the expression of genes involved in bacterial metabolism and virulence.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively inexpensive and easy to obtain. However, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has some limitations. It is not effective against all types of bacteria and can lead to the development of antibiotic resistance. It is also toxic to some animals and humans and should be handled with care.
Orientations Futures
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. One direction is the development of new antibacterial agents that are more effective and have fewer side effects than N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. Another direction is the investigation of the resistance mechanisms of bacteria to N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee and the development of strategies to overcome this resistance. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee could be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee involves the reaction of p-aminobenzenesulfonamide with chlorosulfonic acid to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with ammonia to form N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been extensively studied and optimized, resulting in various methods of synthesis that are efficient and cost-effective.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of sulfonamide antibiotics and to investigate the resistance mechanisms of bacteria to these antibiotics. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been used in the development of new antibacterial agents and in the treatment of bacterial infections in animals.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCMYITRAHBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)


![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)

![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)


